(S)-2-Phenethylpiperidine
Description
Sigma Receptor Modulation: Agonist/Antagonist Activity Profiles
The sigma-1 receptor, a chaperone protein enriched in the endoplasmic reticulum and neuronal membranes, serves as a primary target for this compound derivatives. Structural analyses reveal that the piperidine core and phenethyl side chain align with the pharmacophoric requirements of sigma-1 ligands, which typically demand a basic amine and two hydrophobic regions spaced at specific distances. For instance, derivatives incorporating a three-carbon linker between the piperidine nitrogen and aromatic substituents demonstrate optimal sigma-1 affinity (K~i~ < 20 nM), whereas shorter or longer linkers reduce binding potency. Modifications to the piperidine ring, such as N-methylation or 3,5-dimethyl substitution, further refine selectivity over sigma-2 receptors, with reported selectivity ratios exceeding 50-fold.
Functional characterization using phenytoin, an allosteric modulator of sigma-1 receptors, has clarified the agonist/antagonist profiles of these compounds. Derivatives such as pyridazinone-piperidine hybrids exhibit antagonistic behavior, evidenced by diminished receptor affinity in the presence of phenytoin (K~i~ ratio without/with phenytoin = 0.73). This contrasts with sigma-1 agonists, which show enhanced affinity under similar conditions. Molecular docking studies suggest that the phenethyl group of this compound derivatives occupies a hydrophobic pocket near the sigma-1 receptor’s ligand-binding domain, while the protonated piperidine nitrogen forms ionic interactions with conserved glutamate residues. Such interactions stabilize receptor conformations that either promote or inhibit downstream signaling, depending on substituent geometry.
Opioid Receptor Cross-Reactivity and Selectivity Patterns
While this compound derivatives are not classical opioids, their structural resemblance to fentanyl analogs permits cross-reactivity with mu-opioid receptors (MOR). The 4-anilidopiperidine motif, common to both fentanyl and certain this compound derivatives, facilitates MOR binding via hydrophobic interactions with transmembrane helices and hydrogen bonding with aspartate residues. For example, N-benzyl-substituted derivatives exhibit balanced affinity for MOR and sigma-1 receptors (K~i~ = 64–118 nM), though selectivity can be tuned by altering the N-alkyl chain length or introducing polar groups.
Notably, chiral specificity plays a critical role in opioid receptor engagement. The (S)-enantiomer of 2-phenethylpiperidine derivatives shows higher MOR affinity than its (R)-counterpart, likely due to stereochemical complementarity with the receptor’s binding cavity. This enantioselectivity parallels observations in fentanyl analogs, where minor structural changes drastically alter opioid activity. However, unlike traditional opioids, some this compound derivatives avoid β-arrestin recruitment at MOR, a property associated with reduced respiratory depression and tolerance. Such biased signaling profiles highlight their potential as safer analgesics.
Allosteric Binding Mechanisms at Neuromodulatory Sites
Beyond orthosteric receptor interactions, this compound derivatives modulate neurotransmission through allosteric mechanisms. At sigma-1 receptors, these compounds enhance or inhibit calcium signaling by regulating the dissociation of ankyrin from inositol trisphosphate (IP~3~) receptors in the endoplasmic reticulum. For instance, antagonistic derivatives stabilize sigma-1 receptor complexes with binding-immunoglobulin protein (BiP), thereby reducing IP~3~-mediated calcium release. This allosteric modulation is reversible and dependent on ligand concentration, offering fine-tuned control over intracellular signaling pathways.
In the context of opioid receptors, certain derivatives act as positive allosteric modulators (PAMs) of MOR. By binding to a secondary site distal to the orthosteric pocket, these compounds amplify the efficacy of endogenous opioids like endorphins without directly activating the receptor. Molecular dynamics simulations reveal that the phenethyl group of this compound derivatives induces conformational changes in MOR’s extracellular loops, enhancing agonist binding affinity by 2–3 fold. Such allosteric effects are structurally specific; replacing the phenethyl group with bulkier substituents abolishes modulation.
Properties
IUPAC Name |
(2S)-2-(2-phenylethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYVILUKZKNDE-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenethylpiperidine typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available (S)-2-Phenylethylamine.
Cyclization: The (S)-2-Phenylethylamine undergoes cyclization with a suitable reagent, such as 1,5-dibromopentane, under basic conditions to form the piperidine ring.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification: Employing automated systems for purification to maintain consistency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Phenethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced piperidine derivatives.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-2-Phenethylpiperidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including analgesics and antipsychotics.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-2-Phenethylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact pathways and molecular interactions depend on the specific derivative and its intended application.
Comparison with Similar Compounds
®-2-Phenethylpiperidine: The enantiomer of (S)-2-Phenethylpiperidine, with similar chemical properties but different biological activity.
N-Phenethylpiperidine: A non-chiral analog with a similar structure but lacking the chiral center.
2-Phenylpiperidine: A structurally related compound with a phenyl group directly attached to the piperidine ring.
Uniqueness: this compound is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects compared to its non-chiral or enantiomeric counterparts.
Biological Activity
(S)-2-Phenethylpiperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by a phenethyl group at the 2-position. Its molecular formula is CHN, and it has a molecular weight of approximately 201.28 g/mol. The compound's structure facilitates interactions with various biological targets, making it a valuable precursor in drug development.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It may function as either an agonist or antagonist, modulating neurotransmission and influencing physiological processes. Specific mechanisms include:
- Dopaminergic Activity : The compound has been implicated in modulating dopamine receptors, which are crucial for regulating mood, reward, and motor control.
- Opioid Receptor Interaction : Research indicates potential interactions with opioid receptors, suggesting analgesic properties similar to those of fentanyl analogs .
- Endocannabinoid System Modulation : Studies have shown that derivatives of piperidine can affect the endocannabinoid system, impacting pain and inflammation pathways .
Pharmacological Applications
This compound has been explored for various pharmacological applications:
- Analgesics : As a precursor for synthesizing analgesics, it has shown promise in pain management studies.
- Antipsychotics : The compound's structural features make it suitable for developing antipsychotic medications.
Case Studies
-
Analgesic Activity :
A study evaluated the analgesic effects of compounds derived from this compound in mouse models. Results indicated that certain derivatives exhibited significant pain relief comparable to traditional opioids but with reduced side effects . -
Dopaminergic Effects :
Research on the dopaminergic activity of this compound revealed that it could enhance dopamine release in specific brain regions, suggesting potential use in treating disorders like Parkinson's disease . -
Endocannabinoid Modulation :
A study focused on the modulation of the endocannabinoid system by piperidine derivatives demonstrated that this compound could influence inflammatory responses through its action on cannabinoid receptors .
Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief | |
| Dopaminergic | Enhanced dopamine release | |
| Endocannabinoid Modulation | Inflammation reduction |
Structure-Activity Relationship (SAR)
| Compound Derivative | Biological Target | Activity Level |
|---|---|---|
| This compound | μ-opioid receptor | Moderate |
| 1-(2-Phenethyl)-4-(N-propionylanilino)piperidine | Dopamine receptor | High |
| Piperidyl derivatives | Endocannabinoid receptors | Variable |
Q & A
Q. What are the established synthetic routes for (S)-2-Phenethylpiperidine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of this compound typically involves asymmetric hydrogenation or resolution of racemic mixtures. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., Ir-based catalysts) can yield the (S)-enantiomer with >90% enantiomeric excess (ee). Reaction parameters such as solvent polarity (e.g., methanol vs. dichloromethane), temperature (0–25°C), and catalyst loading (1–5 mol%) significantly impact yield and stereoselectivity . Post-synthesis, chiral HPLC with columns like Chiralpak® AD-H or OD-H is recommended for purity assessment .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For instance, single-crystal analysis of analogous piperidine derivatives (e.g., (S)-2-(Trifluoromethyl)piperidine) confirms spatial arrangement via Patterson maps . Alternatively, circular dichroism (CD) spectroscopy can correlate Cotton effects with known chiral centers . Polarimetry (e.g., [α]D²⁵ = +15° in ethanol) provides supplementary evidence .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR : Peaks at 2800–3000 cm⁻¹ (C-H stretching), 1450–1600 cm⁻¹ (aromatic C=C), and 750 cm⁻¹ (piperidine ring puckering) .
- NMR : ¹H NMR (CDCl₃) shows δ 1.2–1.8 ppm (piperidine CH₂), δ 2.5–3.0 ppm (N-CH₂), and δ 7.2–7.4 ppm (phenyl protons). ¹³C NMR confirms quaternary carbons at δ 125–135 ppm .
- Mass Spectrometry : ESI-MS (m/z 164.1 [M+H]⁺) and fragmentation patterns distinguish it from regioisomers .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic and steric effects of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models frontier molecular orbitals (FMOs) to predict reactivity. For example, the HOMO-LUMO gap (~5 eV) indicates nucleophilic behavior at the piperidine nitrogen. Molecular docking (AutoDock Vina) reveals binding affinities to targets like σ₁ receptors (ΔG = −8.2 kcal/mol) . Conformational analysis (e.g., chair vs. boat transitions) explains steric hindrance in chiral environments .
Q. What strategies mitigate enantiomeric impurities during large-scale synthesis of this compound?
- Methodological Answer :
- Chiral Resolution : Use of (R)-mandelic acid as a resolving agent in diastereomeric salt crystallization (yield: 70–85% ee) .
- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies the (R)-enantiomer, leaving this compound unreacted (ee >98%) .
- Process Optimization : Continuous-flow reactors with immobilized chiral catalysts reduce racemization (residence time <10 min, T = 25°C) .
Q. How is the bioactivity of this compound evaluated in vitro, and what are key pharmacological considerations?
- Methodological Answer :
- Cellular Assays : MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity (IC₅₀ = 50–100 µM).
- Receptor Binding : Radioligand displacement (e.g., [³H]-DTG for σ receptors) quantifies Ki values (<10 nM suggests high affinity) .
- Metabolic Stability : Microsomal incubation (human liver microsomes, 1 h) measures half-life (t₁/₂ >60 min indicates suitability for in vivo studies) .
Key Considerations for Research Design
- Contradictions in Evidence : While emphasizes chiral resolution via crystallization, highlights enzymatic methods for higher ee. Researchers should cross-validate based on scalability and cost.
- Data Gaps : Limited ecotoxicology data (e.g., biodegradability, bioaccumulation) necessitates OECD 301F testing for environmental risk assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
